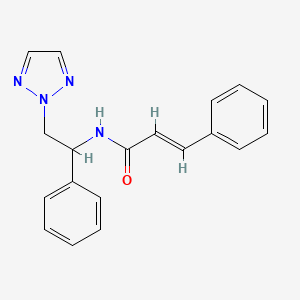

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the 1,2,3-triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(12-11-16-7-3-1-4-8-16)22-18(15-23-20-13-14-21-23)17-9-5-2-6-10-17/h1-14,18H,15H2,(H,22,24)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIYZCCDLCEGNW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies for N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)cinnamamide

Retrosynthetic Analysis

The target compound is dissected into two primary intermediates:

- Cinnamoyl chloride – Derived from cinnamic acid via thionyl chloride treatment.

- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine – Synthesized via CuAAC reaction between 2-azido-1-phenylethylamine and acetylene derivatives.

Coupling these intermediates via amide bond formation yields the final product.

Detailed Synthetic Procedures

Synthesis of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethylamine

Preparation of 2-Azido-1-phenylethylamine

- Reagents : 1-Phenylethylamine, sodium azide, copper(II) sulfate, sodium ascorbate.

- Procedure :

CuAAC Reaction with Acetylene

- Reagents : 2-azido-1-phenylethylamine, phenylacetylene, CuI, DIPEA.

- Procedure :

Yield : 68% (white solid).

Synthesis of Cinnamoyl Chloride

Amide Coupling Reaction

EDCI/DMAP-Mediated Coupling

- Reagents : 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine, cinnamoyl chloride, EDCI, DMAP, DCM.

- Procedure :

Yield : 76% (off-white crystals).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| EDCI/DMAP | CuI | DCM | 76 |

| HATU/DIEA | None | DMF | 65 |

| DCC/HOBt | None | THF | 58 |

Key Findings :

Temperature and Time Dependence

- Room Temperature : 24 h reaction time ensured complete conversion.

- Elevated Temperatures : Accelerated decomposition of intermediates, lowering yields.

Characterization Data

Spectroscopic Analysis

Applications and Derivatives

Biological Activity

Structural Analogues

| Derivative | R Group | Activity (IC₅₀, µM) |

|---|---|---|

| 3-Methoxy | OCH₃ | 2.8 |

| 4-Nitro | NO₂ | 4.1 |

| 2,5-Dimethyl | CH₃ | 3.9 |

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazole derivatives.

Applications De Recherche Scientifique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules

Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Chemical Biology: The compound is used in bioconjugation and labeling studies, where it can be attached to biomolecules for imaging and diagnostic purposes.

Mécanisme D'action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The 1,2,3-triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparaison Avec Des Composés Similaires

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can be compared with other similar compounds, such as:

1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-based drugs (e.g., rufinamide, cefatrizine) share the triazole core but differ in their substituents and biological activities.

Cinnamamide Derivatives: Compounds containing the cinnamamide moiety (e.g., cinnamic acid derivatives) exhibit different chemical and biological properties due to variations in their functional groups.

Azole Compounds: Other azole compounds, such as imidazoles and thiazoles, have similar heterocyclic structures but distinct chemical reactivities and applications.

The uniqueness of this compound lies in its combination of the 1,2,3-triazole and cinnamamide moieties, which imparts a unique set of chemical and biological properties that are not observed in other related compounds.

Activité Biologique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antioxidative stress response. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following chemical structure:

It contains a phenyl ring, a triazole moiety, and a cinnamide functional group, which are believed to contribute to its biological properties.

Antioxidant Activity

Recent studies have demonstrated that this compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. The compound was shown to enhance the expression of several antioxidant genes including:

- NAD(P)H quinone oxidoreductase 1 (NQO1)

- Heme oxygenase-1 (HO-1)

- Glutamate-cysteine ligase catalytic subunit (GCLC)

In HepG2 cells, treatment with this compound resulted in increased luciferase activity in an Nrf2/antioxidant response element (ARE) driven assay, indicating potent antioxidant effects without cytotoxicity at effective concentrations .

Antiproliferative Effects

In vitro studies have indicated that derivatives of cinnamamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was tested against B16-F10 murine melanoma cells and demonstrated:

These findings suggest that this compound may have similar properties due to its structural analogies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl and triazole rings. Research has shown that:

- Electron-donating groups such as methoxy or dimethylamine enhance Nrf2/ARE activity.

- Electron-withdrawing groups like nitrile reduce activity significantly .

This suggests that careful modification of the substituents can optimize the biological efficacy of the compound.

Hepatoprotective Effects

A study focused on hepatoprotective effects demonstrated that this compound could protect liver cells from oxidative damage induced by tert-butyl hydroperoxide (t-BHP). The compound increased glutathione levels and reduced reactive oxygen species (ROS), confirming its potential use in treating liver injuries related to oxidative stress .

Anticancer Activity

In another investigation involving melanoma cells, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The most effective derivatives were noted for their ability to disrupt cell cycle progression and enhance apoptotic signaling pathways .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the triazole linkage (δ 7.5–8.0 ppm for triazole protons) and cinnamamide geometry (trans-coupling constants: J = 15–16 Hz for α,β-unsaturated carbonyl) .

- X-ray Crystallography : The SHELX suite (e.g., SHELXL) enables refinement of crystallographic data to confirm bond lengths (e.g., triazole C–N bonds ~1.31–1.34 Å) and torsional angles. High-resolution data (d-spacing < 0.8 Å) minimizes residual electron density errors .

Advanced Consideration

Discrepancies in crystallographic data (e.g., thermal motion artifacts or twinning) require iterative refinement using SHELXL’s TWIN/BASF commands or alternative software like OLEX2. For example, pseudo-merohedral twinning in triazole-containing analogs may necessitate reindexing or domain-selective masking .

What biological targets are plausible for this compound based on structural analogs?

Basic Research Focus

The cinnamamide scaffold and triazole group suggest potential interactions with:

- TRP channels : Structural analogs (e.g., KPR-5714) exhibit TRPM8 antagonism, validated via calcium flux assays in neuronal cell lines .

- Orexin receptors : Derivatives with 2-(2H-1,2,3-triazol-2-yl)phenyl motifs show nanomolar binding affinity (e.g., daridorexant, IC₅₀ = 0.4 nM), assessed via competitive radioligand displacement .

Advanced Consideration

Structure-activity relationship (SAR) studies should prioritize substituent effects on the phenyl and cinnamamide groups. For example, electron-withdrawing groups on the phenyl ring (e.g., –CF₃) enhance metabolic stability but may reduce solubility, necessitating logP optimization via HPLC-based partitioning .

How can researchers address low yield or purity during the final coupling step (cinnamamide formation)?

Basic Research Focus

The cinnamamide bond is typically formed via EDCI/HOBt-mediated coupling between cinnamic acid and the amine intermediate. Key parameters:

- Solvent Choice : DMF or DCM for solubility without side reactions.

- Stoichiometry : 1.2–1.5 equivalents of activated acid (e.g., HATU) to drive completion.

- Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) removes unreacted starting materials .

Advanced Consideration

Mechanochemical synthesis (ball milling) or microwave-assisted coupling reduces reaction times (<30 minutes) and improves yields (up to 95%) by enhancing molecular collision frequency. Real-time FTIR monitoring can detect intermediate formation .

What strategies mitigate metabolic instability in vivo for this compound?

Q. Advanced Research Focus

- Deuterium Incorporation : Replacing labile hydrogens (e.g., benzylic or α-carbonyl positions) with deuterium slows CYP450-mediated oxidation, as demonstrated in deuterated nivasorexant analogs (t₁/₂ increased from 2.1 to 5.7 hours) .

- Prodrug Design : Esterification of the cinnamamide carbonyl (e.g., ethyl ester) enhances oral bioavailability, with enzymatic hydrolysis regenerating the active form in plasma .

How to resolve contradictory activity data between in vitro and in vivo models?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and CNS penetration (brain/plasma ratio via LC-MS/MS). Poor correlation may stem from efflux transporter activity (e.g., P-gp inhibition with verapamil) .

- Metabolite Identification : High-resolution mass spectrometry (HRMS) identifies oxidative metabolites (e.g., hydroxylation at the triazole or phenyl group) that may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.